molecular formula C20H20F3N3O3S2 B2801154 N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851805-82-8

N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2801154
CAS No.: 851805-82-8
M. Wt: 471.51
InChI Key: VGDAEWAVSHNQEQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O3S2 and its molecular weight is 471.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structural motifs to N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide have been synthesized and characterized, with studies focusing on their photophysical and photochemical properties for potential use in photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Biological Evaluation and Potential Therapeutic Applications

  • Novel benzenesulfonamide derivatives, sharing a common sulfonamide group with the compound of interest, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed compounds with potential therapeutic applications, underscoring the versatility and therapeutic potential of benzenesulfonamide derivatives in drug development (Küçükgüzel et al., 2013).
  • Other studies focused on the synthesis of benzenesulfonamide derivatives for the evaluation of their in vitro antitumor activity, with some compounds exhibiting excellent activity against certain cancer cell lines. This highlights the potential of such compounds in developing anticancer agents (Fahim & Shalaby, 2019).

Molecular Docking and Theoretical Studies

  • Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on similar compounds to understand their interaction with biological targets. These studies are crucial for drug design, providing insights into the binding efficiency and potential biological activities of these compounds (Alyar et al., 2019).

Properties

IUPAC Name

N,N-dimethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c1-25(2)31(28,29)17-8-6-15(7-9-17)18(27)26-11-10-24-19(26)30-13-14-4-3-5-16(12-14)20(21,22)23/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDAEWAVSHNQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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